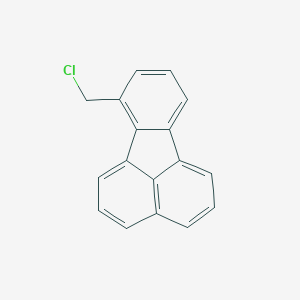

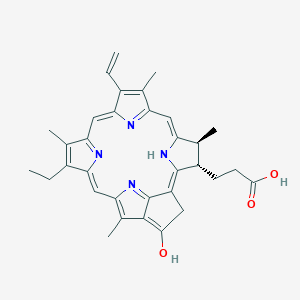

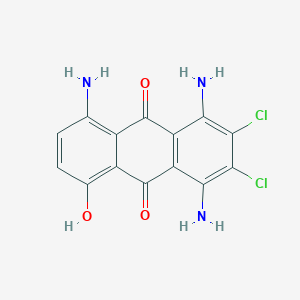

![molecular formula C13H10N2O4 B011486 4-[4-(1h-咪唑-1-基)苯基]-2,4-二氧代丁酸 CAS No. 105356-71-6](/img/structure/B11486.png)

4-[4-(1h-咪唑-1-基)苯基]-2,4-二氧代丁酸

描述

Synthesis Analysis

The synthesis of compounds containing the imidazole moiety, such as "4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid," involves various strategies that aim to incorporate the imidazole ring into the target molecule efficiently. For instance, Gomaa et al. (2011) described the synthesis and potent inhibitory activity of novel imidazole derivatives, showcasing the versatility of imidazole in synthesizing biologically active compounds (Gomaa et al., 2011). These methodologies often involve multi-step reactions, starting from readily available precursors and employing conditions that facilitate the formation of the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and interactions. For example, Rodier et al. (1993) explored the geometry of imidazole derivatives, highlighting the importance of molecular structure in determining the compound's properties (Rodier et al., 1993). The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within the molecule and to understand how this structure influences reactivity and interaction with other molecules.

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. These reactions include substitutions, additions, and transformations that modify the imidazole core or append different functional groups to it, significantly altering the compound's properties and applications. For instance, Khaligh et al. (2019) discussed the synthesis and catalytic application of an imidazole-based ionic liquid, highlighting the chemical versatility of imidazole derivatives (Khaligh et al., 2019).

科学研究应用

化学和合成

4-[4-(1h-咪唑-1-基)苯基]-2,4-二氧代丁酸及其相关化合物是杂环化合物合成中的基础构建模块,证明了它们在合成吡唑并咪唑、噻唑、螺吡啶等方面的效用。它们在温和条件下的独特反应性促进了从不同前体生成多功能的氰亚甲基染料,突出了它们在杂环化合物合成和染料生产中的重要性 (Gomaa 和 Ali,2020).

抗氧化活性

抗氧化活性是对 4-[4-(1h-咪唑-1-基)苯基]-2,4-二氧代丁酸等化合物至关重要的研究领域。研究概述了确定抗氧化能力的各种方法,强调了这些检测在通过化合物中和氧化应激和自由基的能力来评估潜在健康益处方面的重要性。研究的这一方面对于理解该化合物在食品工程、医学和药学中的应用至关重要 (Munteanu 和 Apetrei,2021).

环境修复

类似酚类化合物对土壤和矿物的吸附特性突出了它们的环保意义,特别是在污染物修复方面。通过了解这些化合物与环境基质的相互作用,研究人员可以增强在自然环境中去除或中和有害物质的方法,从而减轻污染并促进环境健康 (Werner、Garratt 和 Pigott,2012).

生物活性

与 4-[4-(1h-咪唑-1-基)苯基]-2,4-二氧代丁酸结构相关的化合物的药理学探索发现了一系列生物活性,包括神经保护、抗炎和抗肿瘤特性。这些发现强调了此类化合物在开发治疗阿尔茨海默病、癌症和炎症性疾病等疾病的新型治疗剂方面的潜力 (Abdurakhmanova 等,2018).

安全和危害

- Toxicity : Assessing the compound’s toxicity is crucial for safe handling.

- Flammability : As a solid, it falls under combustible solids (Storage Class Code 11).

- WGK Classification : It is classified as WGK 3 (moderately hazardous to water).

未来方向

Future research should focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize derivatives for enhanced properties.

- Structural Modifications : Explore modifications to improve stability or bioavailability.

属性

IUPAC Name |

4-(4-imidazol-1-ylphenyl)-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOSHZKYVCDNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377998 | |

| Record name | 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid | |

CAS RN |

105356-71-6 | |

| Record name | 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)